molecular formula C10H12N4O2S B8245843 Ethyl 2-(3-aminopyrazol-4-yl)-4-methylthiazole-5-carboxylate

Ethyl 2-(3-aminopyrazol-4-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B8245843
M. Wt: 252.30 g/mol
InChI Key: YZYJAIHQVLSJPY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminopyrazol-4-yl)-4-methylthiazole-5-carboxylate is a heterocyclic compound that features both pyrazole and thiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-aminopyrazol-4-yl)-4-methylthiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring followed by the construction of the thiazole ring. The reaction conditions often include the use of hydrazine hydrate, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminopyrazol-4-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole and thiazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 2-(3-aminopyrazol-4-yl)-4-methylthiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-aminopyrazol-4-yl)-4-methylthiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-aminopyrazol-4-yl)-4-methylthiazole-5-carboxylate: shares similarities with other pyrazole and thiazole derivatives, such as:

Uniqueness

What sets this compound apart is its combined pyrazole-thiazole structure, which imparts unique chemical properties and reactivity. This dual-ring system enhances its potential as a versatile building block in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

ethyl 2-(5-amino-1H-pyrazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-3-16-10(15)7-5(2)13-9(17-7)6-4-12-14-8(6)11/h4H,3H2,1-2H3,(H3,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYJAIHQVLSJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=C(NN=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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